(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFROILRMYWNOJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic compound that belongs to the class of triazine derivatives. Its unique structure features a triazine ring with dimethylamino substitutions and a furan-based acrylamide moiety. This compound has drawn attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities including anticancer, antimicrobial, and neuropharmacological effects.
Anticancer Activity
Preliminary studies have shown that triazine derivatives can possess significant anticancer properties. For instance, compounds related to this structure have been tested for their ability to induce apoptosis in cancer cells. In one study, derivatives exhibited increased caspase-3 activity in HepG2 cells at concentrations as low as 6.1 µM, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Concentration (µM) | Caspase-3 Activation (Fold Increase) |
|---|---|---|---|
| Compound 7a | HepG2 | 7.9 | 7.0 |
| Compound 7b | HepG2 | 6.1 | 5.8 |
Neuropharmacological Effects
The compound's potential as a modulator of nicotinic acetylcholine receptors has also been explored. Similar compounds have shown anxiolytic-like effects in animal models by acting as positive allosteric modulators of α7 nicotinic receptors. For instance, related furan derivatives were found to alleviate anxiety-like behavior in mice at doses of 0.5 mg/kg .
Table 2: Anxiolytic Activity of Furan Derivatives
| Compound | Dose (mg/kg) | Test Used | Effect |
|---|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | 0.5 | Elevated Plus Maze | Anxiolytic-like |
| 3-Furan-2-yl-N-p-tolyl-acrylamide | 1.0 | Novelty Suppressed Feeding | Anxiolytic-like |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in apoptotic pathways.
- Receptor Interaction : Its structure allows effective binding to nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
- Antimicrobial Properties : Triazine derivatives have shown promise against various microbial strains due to their ability to disrupt cellular processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazine-based compounds for their biological activities:
- Antitumor Evaluation : A series of synthesized triazine derivatives were tested for their cytotoxic effects on different cancer cell lines, demonstrating promising results in terms of selective toxicity and mechanism elucidation through caspase activation assays .
- Neuropharmacological Studies : Investigations into the anxiolytic properties of furan derivatives revealed that they could reverse nicotine-induced anxiety behaviors in mice models, suggesting a therapeutic potential for anxiety disorders .
Preparation Methods
Synthesis of 2-(Aminomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine
The triazine core is constructed through sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Route A (Fig. 1) proceeds as follows:
Chloride Substitution with Dimethylamine :
Cyanuric chloride reacts with 2 equivalents of dimethylamine in tetrahydrofuran (THF) at 0–5°C, yielding 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. Excess dimethylamine ensures selective substitution at positions 4 and 6, leaving position 2 reactive.Cyanide Introduction at Position 2 :
The residual chloride at position 2 is displaced by sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, forming 2-cyano-4,6-bis(dimethylamino)-1,3,5-triazine.Nitrile Reduction to Primary Amine :
Catalytic hydrogenation (H₂, 50 psi, Raney Ni, ethanol, 25°C) reduces the cyano group to a methylamine, yielding 2-(aminomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine (87% yield).
Table 1. Reaction Conditions for Triazine Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Dimethylamine (2 eq) | THF | 0–5°C | 4 h | 92% |
| 2 | NaCN (1.2 eq) | DMF | 80°C | 12 h | 78% |
| 3 | H₂, Raney Ni | Ethanol | 25°C | 6 h | 87% |
Preparation of (E)-3-(Furan-2-yl)acrylic Acid
The acrylate moiety is synthesized via Knoevenagel condensation :
- Furfural (furan-2-carbaldehyde, 1.0 eq) and malonic acid (1.2 eq) react in pyridine with piperidine catalysis (5 mol%) at 90°C for 3 hours. The reaction selectively produces the (E)-isomer due to conjugation stabilization, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.8 \, \text{Hz} $$).
Equation 1
$$
\text{Furfural} + \text{Malonic Acid} \xrightarrow{\text{piperidine}} \text{(E)-3-(Furan-2-yl)acrylic Acid}
$$
Formation of the Acrylamide Linkage
The final coupling involves:
- Acid Chloride Activation : (E)-3-(Furan-2-yl)acrylic acid is treated with oxalyl chloride (1.5 eq) in dichloromethane (DCM) at 0°C for 2 hours, yielding the acyl chloride.
- Amide Bond Formation : The triazine-methylamine (1.0 eq) reacts with the acyl chloride (1.1 eq) in DCM with triethylamine (TEA, 2.0 eq) as a base, stirred at 25°C for 6 hours.
Equation 2
$$
\text{Triazine-methylamine} + \text{Acyl Chloride} \xrightarrow{\text{TEA}} \text{Target Compound}
$$
Table 2. Acrylamide Coupling Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TEA | DCM | 25°C | 6 h | 89% |
| Pyridine | THF | 40°C | 8 h | 72% |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
- 1654 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazine ring), 1245 cm⁻¹ (C-N).
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the triazine core via nucleophilic substitution. For example, reacting 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled pH (8–9) and temperature (0–5°C) to yield 4,6-bis(dimethylamino)-1,3,5-triazine .
- Step 2: Functionalization of the triazine with a methyl group via reductive amination or alkylation. A common method uses α-bromoacrylic acid derivatives in DMF with EDCI as a coupling agent .
- Step 3: Conjugation of the furan-acrylamide moiety. This step employs a Heck coupling or Wittig reaction to introduce the (E)-configured acrylamide group, using solvents like toluene or ethanol under reflux .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Critical Parameters:
- Temperature control during triazine amination to avoid over-substitution.
- Stereochemical control (E/Z selectivity) in acrylamide formation via pH adjustment (neutral to slightly acidic) .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:
- 1H/13C NMR: Key signals include:
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error .
- Elemental Analysis: Confirm C, H, N percentages within ±0.3% of theoretical values .
Data Interpretation Tip: Cross-validate NMR coupling constants (e.g., J = 15–16 Hz for E-configuration) with computational models (DFT) to resolve ambiguities .
Advanced: How can retrosynthetic analysis optimize the synthesis pathway for analogs with modified triazine or acrylamide substituents?
Methodological Answer:
- Retrosynthetic Breakdown:
- Disconnect the acrylamide group first, identifying furan-2-carbaldehyde and triazine-methylamine as precursors .
- For triazine modifications (e.g., chloro or methoxy groups), prioritize halogen displacement reactions (SNAr) with amines under basic conditions .
- Case Study: Replacing dimethylamino groups with methoxy requires:
Advanced: What strategies resolve contradictions in biological activity data across analogs?
Methodological Answer:
- Systematic Comparison:
- Mechanistic Studies:
- Use SPR (Surface Plasmon Resonance) to quantify target binding affinity.
- Perform molecular dynamics simulations to assess ligand-protein docking stability .
Case Example: Discrepancies in cytotoxicity between (E)- and (Z)-isomers can be resolved via NOESY NMR to confirm stereochemistry and correlate with activity .
Advanced: How can computational chemistry predict reaction outcomes or optimize reaction conditions?
Methodological Answer:
- Reaction Pathway Modeling:
- Transition State Analysis:
- Identify steric hindrance in triazine substitution using Gaussian08. Adjust reaction temperature or base strength (e.g., K₂CO₃ vs. Et₃N) to mitigate .
Validation: Cross-check computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) before scaling up .
Advanced: What are best practices for analyzing electrochemical or photophysical properties of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV):
- Photoluminescence Studies:
- Measure emission spectra (λex = 350 nm) in DMSO. Quenching experiments with DNA intercalators (e.g., ethidium bromide) can probe bioactivity .
Data Normalization: Correct for solvent polarity effects using reference compounds (e.g., anthracene for fluorescence) .
Basic: What are the critical purity thresholds for this compound in biological assays?
Methodological Answer:
- Minimum Purity: ≥95% (HPLC, C18 column, acetonitrile/water gradient).
- Key Impurities:
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- SAR Parameters:
- Triazine Substitution: Replace dimethylamino with piperazinyl groups to enhance solubility (logP reduction by ~0.5 units) .
- Acrylamide Linker: Introduce electron-withdrawing groups (e.g., nitro) on the furan ring to stabilize the Michael acceptor motif, improving target covalent binding .
- Validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
